molecular formula C24H24N2O3S B2907229 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide CAS No. 941906-38-3

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

Cat. No.: B2907229
CAS No.: 941906-38-3
M. Wt: 420.53
InChI Key: UAUNGOXCJOMABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic chemical compound featuring a benzenesulfonamide group linked to a 1-benzyl-2-oxo-tetrahydroquinoline structure. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents . The sulfonamide functional group is a key pharmacophore in a wide range of pharmacological agents, known to confer various biological activities . Historically, sulfonamide-based compounds have demonstrated a diverse spectrum of applications, including roles as antibacterial agents, and in targeting conditions like inflammation, hypoglycemia, and glaucoma . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening in drug discovery campaigns. The compound is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-24-14-11-21-17-22(25-30(28,29)16-15-19-7-3-1-4-8-19)12-13-23(21)26(24)18-20-9-5-2-6-10-20/h1-10,12-13,17,25H,11,14-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUNGOXCJOMABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the benzyl group: The quinoline core can be benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the sulfonamide moiety: The benzylated quinoline can then be reacted with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents.

Chemical Reactions Analysis

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different sulfonamide derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted sulfonamides.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s sulfonamide moiety is known for its potential as a pharmacophore in drug design, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used as a building block in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to various biological effects. Additionally, the benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide

This analog replaces the benzyl group with an ethyl substituent and the phenyl ring in the sulfonamide moiety with a 3-fluorophenyl group. Key differences include:

Property Target Compound Ethyl-Fluoro Analog
Molecular Formula C24H23N2O3S (inferred) C17H17FN2O3S
Molecular Weight ~421.5 g/mol (calculated) 348.4 g/mol
Substituents 1-benzyl, 2-phenylethane sulfonamide 1-ethyl, 3-fluorobenzenesulfonamide
Synthetic Yield Not reported Not reported (purification challenges noted)

The ethyl-fluoro analog’s smaller molecular weight and fluorine substitution may improve metabolic stability and bioavailability compared to the bulkier benzyl-phenyl derivative .

Quinolinyl Oxamide (QOD) and Indole Carboxamide (ICD) Derivatives

These dual FP-2/FP-3 inhibitors differ structurally but share a tetrahydroquinoline-related core:

Property Target Compound QOD ICD
Core Structure Tetrahydroquinolinone Benzodioxol-linked quinoline Indole-carboxamide
Functional Groups Sulfonamide Oxamide Carboxamide
Biological Activity Presumed enzyme inhibition (unconfirmed) Dual FP-2/FP-3 inhibition Dual FP-2/FP-3 inhibition
SAR Insights Sulfonamide enhances target binding Dual activity mechanism unresolved Structural data lacking for optimization

The target compound’s sulfonamide group may offer distinct binding interactions compared to QOD’s oxamide or ICD’s carboxamide, though direct activity data is unavailable .

Research Findings and Challenges

Structural and Functional Trade-offs

  • Benzyl vs.
  • Fluorine Substitution : The ethyl-fluoro analog’s 3-fluorophenyl group could improve pharmacokinetics via enhanced membrane permeability .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical characteristics are essential for understanding its biological activity. Below is a summary of its key properties:

PropertyValue
Molecular FormulaC24H24N2O3S
Molecular Weight420.5 g/mol
CAS Number941906-38-3
LogP4.7155
Polar Surface Area38.902 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to various metabolic pathways.
  • Receptor Modulation : It can interact with certain receptors, potentially modulating their activity and influencing cellular responses.
  • DNA Intercalation : The quinoline core structure allows the compound to intercalate with DNA, which may inhibit replication and transcription processes.

Biological Activity

Recent studies have highlighted the compound's promising biological activities:

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antitumor effects. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation in animal models. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses.

Case Studies

A notable case study involved the administration of this compound in mouse models of rheumatoid arthritis. The results demonstrated a reduction in joint swelling and pain, indicating its potential as a therapeutic agent for autoimmune diseases .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Autoimmune Diseases : A study published in November 2024 reported that similar compounds targeting RORγt showed improved bioavailability and efficacy in treating autoimmune conditions such as psoriasis and rheumatoid arthritis .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with benzyl groups under reflux conditions (e.g., dichloromethane or THF as solvents) .
  • Step 2 : Sulfonamide coupling using 2-phenylethanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Key Data :
Reaction StepSolventTemperatureYield (%)Purity (%)
CyclizationTHFReflux65–7590
SulfonylationDCM0–25°C80–8595

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the tetrahydroquinoline backbone, benzyl group (δ 4.5–5.0 ppm for CH₂), and sulfonamide protons (δ 7.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 435.15) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous 3D structural determination, though limited by crystal growth challenges .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., IC₅₀ variability) be systematically addressed?

  • Methodology :

  • Assay Standardization : Use consistent cell lines (e.g., isogenic pairs to control genetic variability) and assay conditions (pH, temperature) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify degradation products that may skew activity .
  • Dose-Response Repetition : Perform triplicate experiments with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
    • Case Study : A 2025 study resolved IC₅₀ discrepancies (5–50 µM) by identifying pH-dependent solubility issues in buffered media .

Q. What strategies are recommended for elucidating the molecular mechanism of action?

  • Methodology :

  • Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Enzyme Inhibition Assays : Screen against kinases, proteases, or bacterial dihydropteroate synthase (DHPS) due to sulfonamide’s known role in folate pathway disruption .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes in DHPS or quinoline-binding pockets .
    • Key Finding : A 2023 study proposed competitive inhibition of DHPS via hydrogen bonding with the sulfonamide group (Kd = 12 nM) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and stability data across studies?

  • Methodology :

  • pH-Dependent Solubility : Test solubility in buffers ranging from pH 1.2 (simulated gastric fluid) to 7.4 (physiological pH) .
  • Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
    • Data Table :
ConditionSolubility (mg/mL)Degradation (%)
pH 1.2, 37°C0.815
pH 7.4, 37°C0.25
pH 7.4, 4°C0.3<1

Experimental Design Recommendations

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodology :

  • Rodent Models : Sprague-Dawley rats for oral bioavailability studies (dose: 10 mg/kg; plasma t₁/₂ = 3.2 hrs) .
  • Tissue Distribution : LC-MS/MS analysis of brain, liver, and kidney homogenates to assess blood-brain barrier penetration .
    • Critical Parameter : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate first-pass metabolism .

Key Challenges and Future Directions

  • Challenge : Low aqueous solubility limits in vivo efficacy.
    • Solution : Develop PEGylated nanoparticles or co-crystals with succinic acid to enhance bioavailability .
  • Future Research : Explore structure-activity relationships (SAR) by modifying the benzyl or sulfonamide substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.